molecular formula C20H18N2O2S B2673050 N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide CAS No. 372109-24-5

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2673050
CAS No.: 372109-24-5
M. Wt: 350.44
InChI Key: FXOUQLFJHLPUQI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide is a compound that features both indole and naphthalene moieties. Indole derivatives are significant in various biological systems and are known for their wide range of biological activities. Naphthalene sulfonamides, on the other hand, are known for their applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide typically involves the reaction of tryptamine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide products.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide is unique due to its combination of indole and naphthalene sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to material science.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-25(24,18-10-9-15-5-1-2-6-16(15)13-18)22-12-11-17-14-21-20-8-4-3-7-19(17)20/h1-10,13-14,21-22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOUQLFJHLPUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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